An In-Depth Technical Guide to the Synthesis of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH)
An In-Depth Technical Guide to the Synthesis of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH)
Introduction: The Imperative for Phthalate-Free Plasticizers
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate, commonly known as DEHCH, has emerged as a critical non-phthalate plasticizer in the polymer industry. Its growing prominence is a direct response to the increasing regulatory scrutiny and health concerns surrounding traditional phthalate-based plasticizers, such as Di(2-ethylhexyl) phthalate (DEHP). DEHCH offers comparable performance characteristics to DEHP, including enhancing the flexibility and durability of polyvinyl chloride (PVC), while exhibiting a more favorable toxicological profile.[1] This has led to its widespread adoption in sensitive applications like medical devices, children's toys, and food contact materials.[2][3][4] This guide provides a comprehensive overview of the primary synthetic pathways to DEHCH, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Physicochemical Properties of DEHCH
A thorough understanding of the physical and chemical properties of DEHCH is essential for its synthesis, purification, and application.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₄₄O₄ | [5] |
| Molecular Weight | 396.6 g/mol | [5] |
| Appearance | Colorless, odorless liquid | [1][4] |
| Density | 0.959 g/cm³ | [5] |
| Boiling Point | 463.9 °C at 760 mmHg | [5] |
| Melting Point | -95 °C | [6] |
| Flash Point | 217.2 °C | [5] |
| Water Solubility | Extremely low | [5] |
Primary Synthetic Pathways to DEHCH
There are two principal industrial routes for the synthesis of DEHCH: the direct esterification of a cyclohexane precursor and the catalytic hydrogenation of a phthalate-based precursor.
Pathway 1: Esterification of Hexahydrophthalic Anhydride (HHPA)
This pathway involves the reaction of hexahydrophthalic anhydride (HHPA) with two equivalents of 2-ethylhexanol. The reaction proceeds in two stages: a rapid, non-catalyzed mono-esterification followed by a slower, acid-catalyzed second esterification to form the diester.[7]
Reaction Mechanism: Acid-Catalyzed Esterification
The mechanism is a classic Fischer-Speier esterification. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group of the monoester, enhancing its electrophilicity. A molecule of 2-ethylhexanol then performs a nucleophilic attack on the carbonyl carbon. Following a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the final diester product. The removal of water is crucial to drive the equilibrium towards the product.[8]
Caption: Mechanism of Acid-Catalyzed Esterification of the Monoester.
Experimental Protocol: Esterification of HHPA
This protocol is based on established esterification procedures.[9][10][11]
-
Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark apparatus connected to a reflux condenser.
-
Charging Reactants: Charge the flask with hexahydrophthalic anhydride (1.0 equivalent) and 2-ethylhexanol (2.2 equivalents). The slight excess of alcohol helps to drive the reaction to completion.
-
Initial Mono-esterification: Heat the mixture with stirring under a nitrogen atmosphere to approximately 140-150°C. Hold at this temperature for about 30 minutes to facilitate the formation of the monoester.
-
Catalyst Addition and Diesterification: Cool the reaction mixture to below 100°C. Add an acid catalyst, such as p-toluenesulfonic acid (0.5-1.0 mol% relative to HHPA).
-
Reaction and Water Removal: Gradually heat the mixture to 160-180°C. The water of reaction will begin to co-distill with the excess 2-ethylhexanol and be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, which typically takes several hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is negligible.
-
Purification:
-
Cool the reaction mixture to below 100°C.
-
Wash the crude product with a 5% aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any remaining unreacted monoester.
-
Wash the organic layer with water until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the excess 2-ethylhexanol and any other volatile impurities by vacuum distillation to yield the purified DEHCH.
-
Pathway 2: Catalytic Hydrogenation of Di(2-ethylhexyl) phthalate (DEHP)
This is a prominent industrial method for producing non-phthalate plasticizers. It involves the catalytic hydrogenation of the aromatic ring of Di(2-ethylhexyl) phthalate (DEHP) to form the corresponding cyclohexane ring of DEHCH.[12][13]
Reaction Mechanism: Heterogeneous Catalytic Hydrogenation
The hydrogenation of the aromatic ring of DEHP occurs on the surface of a heterogeneous catalyst, typically a noble metal like ruthenium or rhodium, or a non-noble metal like nickel, supported on a high-surface-area material such as activated carbon or alumina.[12][14] Both hydrogen and the DEHP molecule adsorb onto the catalyst surface. The adsorbed hydrogen atoms are then sequentially added to the aromatic ring, ultimately leading to the fully saturated cyclohexane ring.
Caption: Workflow for the Synthesis of DEHCH via Hydrogenation.
Experimental Protocol: Hydrogenation of DEHP
This protocol is based on procedures described in the scientific literature for the hydrogenation of phthalates.[14]
-
Catalyst Preparation and Reactor Setup: A high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, gas inlet and outlet, and a temperature controller is used. The reactor is charged with Di(2-ethylhexyl) phthalate (DEHP) and the hydrogenation catalyst (e.g., 0.1 mol% Ru on Al₂O₃).
-
Inerting the Reactor: The reactor is sealed and purged several times with an inert gas, such as nitrogen, to remove any air.
-
Hydrogenation: The reactor is then purged with hydrogen gas. The pressure is increased to the desired level (e.g., 50 bar), and the temperature is raised to the reaction temperature (e.g., 80°C). The reaction mixture is stirred vigorously to ensure good contact between the reactants and the catalyst.
-
Reaction Monitoring: The progress of the reaction can be monitored by measuring the hydrogen uptake. The reaction is considered complete when the hydrogen consumption ceases.
-
Reaction Quench and Catalyst Removal: After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully released. The reaction mixture is then removed from the reactor.
-
Purification: The heterogeneous catalyst is separated from the liquid product by filtration or centrifugation. The resulting crude DEHCH is typically of high purity. If necessary, further purification can be achieved by vacuum distillation to remove any non-volatile impurities.
Comparative Analysis of Synthesis Pathways
| Feature | Esterification of HHPA | Hydrogenation of DEHP |
| Starting Materials | Hexahydrophthalic anhydride, 2-ethylhexanol | Di(2-ethylhexyl) phthalate, Hydrogen |
| Catalyst | Acid catalysts (H₂SO₄, p-TSA), Titanates | Noble metals (Ru, Rh), Nickel |
| Reaction Conditions | High temperature (160-180°C), Atmospheric pressure | Moderate temperature (80-150°C), High pressure (50-200 bar) |
| Byproducts | Water | Minimal |
| Key Challenge | Efficient removal of water to drive equilibrium | Handling of high-pressure hydrogen, catalyst cost and deactivation |
| Product Purity | Requires significant purification | Often results in high purity product directly |
Conclusion
The synthesis of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate can be effectively achieved through two primary industrial pathways: the esterification of hexahydrophthalic anhydride and the catalytic hydrogenation of di(2-ethylhexyl) phthalate. The choice of synthesis route depends on several factors, including the availability and cost of starting materials, the capital investment in high-pressure equipment, and the desired final product purity. The esterification route is a classic and versatile method, while the hydrogenation pathway offers a more direct conversion from a widely available phthalate precursor to a high-purity, non-phthalate alternative. Both methods are crucial in meeting the growing demand for safer and more sustainable plasticizers in a variety of consumer and industrial applications.
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